![molecular formula C5H5FN2 B1290748 2-Fluoro-5-methylpyrimidine CAS No. 62802-36-2](/img/structure/B1290748.png)
2-Fluoro-5-methylpyrimidine
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Overview
Description
2-Fluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H5FN2 and a molecular weight of 112.11 . It is a powder that is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a fluorine atom and another carbon atom is substituted with a methyl group .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-5-methylpyrimidine are not available, fluorinated pyrimidines are known to perturb nucleic acid structure and dynamics .
Physical And Chemical Properties Analysis
2-Fluoro-5-methylpyrimidine is a powder with a melting point of 58-59°C . Its InChI code is 1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 and its InChI key is WLPVVMIDSRQUGZ-UHFFFAOYSA-N .
Scientific Research Applications
Cancer Treatment: Personalized Medicine
2-Fluoro-5-methylpyrimidine: plays a significant role in the synthesis of fluorinated pyrimidines, which are crucial in the treatment of cancer. The compound’s derivatives, such as 5-Fluorouracil (5-FU), are used to treat over 2 million cancer patients annually. The fluorine atom’s high electronegativity and the strength of the C–F bond contribute to the efficacy of these drugs .
Radiopharmaceuticals: Imaging and Therapy
The compound is also instrumental in creating fluorine-18 labeled radiopharmaceuticals. These are used in positron emission tomography (PET) for cancer diagnosis and local radiotherapy, providing a non-invasive insight into metabolic and physiological processes .
Agricultural Chemistry: Pesticides and Herbicides
In agriculture, 2-Fluoro-5-methylpyrimidine derivatives are used to develop new pesticides and herbicides. The introduction of fluorine atoms into these compounds often results in improved physical, biological, and environmental properties .
Biochemical Research: Nucleic Acid Studies
Researchers use this compound to prepare RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies. These studies provide insights into how nucleic acid structure and dynamics are perturbed by fluorine substitution .
Enzyme Inhibition: Mechanistic Insights
Fluorinated pyrimidines derived from 2-Fluoro-5-methylpyrimidine inhibit various RNA- and DNA-modifying enzymes. This includes tRNA methyltransferase and pseudouridylate synthase, offering new perspectives on the cytotoxicity mechanisms of these compounds .
Drug Design: Fluorine Chemistry
The unique physicochemical properties of fluorine make 2-Fluoro-5-methylpyrimidine a valuable building block in drug design. Its derivatives are expected to lead to novel applications due to the combination of the fluorine atom’s properties and the pyrimidine moiety .
DNA Repair: Therapeutic Applications
Studies have shown that fluoropyrimidines can affect DNA repair mechanisms. This opens up potential therapeutic applications where 2-Fluoro-5-methylpyrimidine derivatives could be used to sensitize cancer cells to DNA-damaging agents .
Polymer Chemistry: Drug Delivery Systems
The development of polymeric fluorinated pyrimidines is an emerging field. These polymers may enable more precise drug delivery systems, particularly in the context of personalized medicine for cancer treatment .
Mechanism of Action
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 2-fluoro-5-methylpyrimidine belongs, often target enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
Fluoropyrimidines, in general, are known to inhibit thymidylate synthase, an enzyme crucial for DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Fluoropyrimidines are known to impact the pyrimidine catabolic pathway . By inhibiting thymidylate synthase, they disrupt the synthesis of thymidine monophosphate, a key component of DNA .
Result of Action
The inhibition of thymidylate synthase by fluoropyrimidines can lead to dna damage and cell death, particularly in rapidly dividing cells .
Action Environment
It is known that the reactivity of fluoropyrimidines can be influenced by the presence of strong electron-withdrawing substituents in the aromatic ring .
Safety and Hazards
2-Fluoro-5-methylpyrimidine is classified as a dangerous substance. It is a flammable liquid and vapor. It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-fluoro-5-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPVVMIDSRQUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyrimidine | |
CAS RN |
62802-36-2 |
Source
|
Record name | 2-fluoro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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